molecular formula C26H25FN2O4 B11297362 6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11297362
M. Wt: 448.5 g/mol
InChI Key: RRPCMGQOEMEYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furano-coumarin core (furo[3,2-g]chromen-7-one) with methyl groups at positions 3 and 4. At the 6-position, it features a 3-oxopropyl chain terminating in a 4-(4-fluorophenyl)piperazine moiety. The fluorophenyl group may enhance metabolic stability and receptor selectivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C26H25FN2O4

Molecular Weight

448.5 g/mol

IUPAC Name

6-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H25FN2O4/c1-16-15-32-23-14-24-22(13-21(16)23)17(2)20(26(31)33-24)7-8-25(30)29-11-9-28(10-12-29)19-5-3-18(27)4-6-19/h3-6,13-15H,7-12H2,1-2H3

InChI Key

RRPCMGQOEMEYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furochromenone Core: The furochromenone core can be synthesized via a cyclization reaction involving a suitable precursor such as a coumarin derivative. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This step involves reacting the furochromenone core with a piperazine derivative, such as 4-(4-fluorophenyl)piperazine, under basic conditions.

    Final Coupling and Functionalization: The final step involves coupling the intermediate product with a suitable reagent to introduce the oxopropyl group. This step may require the use of coupling agents such as EDCI or DCC and may be carried out under mild to moderate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The furochromenone core contains electron-rich aromatic systems, enabling electrophilic substitution. The methyl groups at positions 3 and 5 activate specific sites on the chromenone ring.

Reaction TypeConditions/ReagentsPositionProductSource
NitrationHNO₃/H₂SO₄, 0–5°CC-88-Nitro derivative
HalogenationCl₂/FeCl₃, RTC-66-Chloro derivative
  • Mechanistic Insight : Methyl groups at C-3 and C-5 direct electrophiles to the C-6 and C-8 positions via resonance and inductive effects .

Nucleophilic Additions to the Ketone

The 3-oxopropyl chain’s ketone group undergoes nucleophilic additions.

Reaction TypeReagentsProductNotesSource
Schiff Base FormationPrimary amines, H⁺Imine-linked conjugatespH-dependent yields
Grignard AdditionRMgX, anhydrous etherSecondary alcohol derivativesSteric hindrance limits reactivity
  • Example : Condensation with hydrazine forms hydrazones, useful for crystallography or bioactivity studies.

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, or complexation.

Reaction TypeReagentsProductApplicationSource
AlkylationMethyl iodide, K₂CO₃N-Methylpiperazine derivativeEnhanced lipophilicity
AcylationAcetic anhydride, DMAPN-Acetylpiperazine derivativeProdrug synthesis
Metal ComplexationCuCl₂, RTStable Cu(II)-piperazine complexesCatalytic studies
  • Structural Impact : Fluorophenyl substitution on piperazine enhances electron-withdrawing effects, reducing basicity compared to unsubstituted analogs .

Reduction and Oxidation Reactions

The ketone group is susceptible to redox transformations.

Reaction TypeReagentsProductYieldSource
Ketone ReductionNaBH₄, MeOH3-Hydroxypropyl derivative85–90%
OxidationKMnO₄, acidic conditionsCarboxylic acid derivativeLow (steric hindrance)
  • Limitations : The bulky furochromenone core hinders oxidation of the ketone to carboxylic acids.

Cycloaddition Reactions

The conjugated system in the chromenone ring participates in [4+2] cycloadditions.

Reaction TypeConditionsProductRegioselectivitySource
Diels-AlderDiene, Δ, Lewis acidHexacyclic adductsC-2/C-3 positions
  • Photochemical Applications : UV irradiation induces [2+2] cycloadditions with alkenes, forming fused cyclobutane rings .

Functionalization of the Furan Ring

The furan oxygen enables electrophilic substitutions or ring-opening reactions.

Reaction TypeReagentsProductNotesSource
BrominationBr₂, CHCl₃2-Bromofuran derivativeLimited by ring strain
Ring-OpeningH₂O, H⁺, ΔDicarbonyl intermediatepH-sensitive

Stability and Degradation Pathways

  • Hydrolytic Degradation : The ester linkage in the oxopropyl chain is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid and alcohol fragments.

  • Photodegradation : UV exposure causes cleavage of the furan ring, producing quinone intermediates .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one may exhibit antidepressant properties. The piperazine structure is known for its role in various antidepressant drugs. Studies have shown that modifications to this structure can enhance serotonin receptor affinity, potentially leading to improved therapeutic effects against depression .

2. Antipsychotic Potential

The compound's structural features suggest potential antipsychotic activity. The presence of the fluorophenyl group may enhance binding affinity to dopamine receptors, which is crucial for the treatment of psychotic disorders. Preliminary studies on related compounds have demonstrated efficacy in animal models of schizophrenia, warranting further investigation into this compound's pharmacological profile .

Pharmacological Applications

1. Neuropharmacology

Given its structural similarities to known neuroactive compounds, this molecule may serve as a lead compound for developing new neuropharmacological agents. It could be explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and cognitive function .

2. Anti-inflammatory Properties

Some studies suggest that derivatives of furochromenes possess anti-inflammatory properties. This compound could be investigated for its ability to inhibit pro-inflammatory cytokines or pathways involved in inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological activities. Researchers are focusing on optimizing synthetic routes to enhance yield and purity while exploring the structure-activity relationship (SAR) of different derivatives.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of structurally related compounds in rodent models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting that modifications to the piperazine moiety could enhance efficacy .

Case Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological profile of similar furochromene derivatives. The study found that certain modifications led to increased affinity for serotonin receptors, indicating potential for treating anxiety disorders alongside depression .

Mechanism of Action

The mechanism of action of 6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of furochromenone derivatives modified with piperazine or related nitrogen-containing substituents. Below is a comparative analysis with structurally related compounds, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Substituents Molecular Formula Key Properties/Findings
6-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (Main Compound) Furochromenone - 3,5-dimethyl
- 6-position: 3-oxopropyl + 4-(4-fluorophenyl)piperazine
Likely C25H25FN2O4 Fluorophenyl enhances receptor selectivity; methyl groups improve lipophilicity .
6-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one () Furochromenone - 2,3,5-trimethyl
- 6-position: 3-oxopropyl + 4-(5-chloro-2-methylphenyl)piperazine
C27H28ClN2O4 Chloro and methyl substituents increase steric bulk, potentially reducing metabolic clearance but limiting CNS penetration .
3,5,9-Trimethyl-6-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-7H-furo[3,2-g]chromen-7-one () Furochromenone - 3,5,9-trimethyl
- 6-position: 3-oxopropyl + 4-(pyridin-2-yl)piperazine
C26H27N3O4 Pyridyl group introduces hydrogen-bonding capacity; higher LogD (calculated) suggests improved membrane permeability .
6-[3-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one () Furochromenone - 3,5-dimethyl
- 6-position: 3-oxopropyl + dihydroisoquinoline (6,7-dimethoxy)
C27H27NO6 Dihydroisoquinoline increases rigidity and lipophilicity; methoxy groups may enhance antioxidant activity .
Psora-4 () Furochromenone - 4-(4-phenylbutoxy) substituent C20H18O4 Mitochondrial K<sup>+</sup> channel inhibitor; phenoxybutoxy chain critical for binding Kv1.3 channels .

Key Findings

Substituent Effects on Receptor Binding: The 4-fluorophenyl group in the main compound likely enhances affinity for serotonin/dopamine receptors compared to 5-chloro-2-methylphenyl () due to fluorine’s electronegativity and small size .

Methyl Group Impact :

  • Additional methyl groups (e.g., 2,3,5-trimethyl in ) increase steric hindrance, possibly reducing off-target interactions but limiting solubility.

Core Modifications: Dihydroisoquinoline () introduces a rigid, planar structure, which may improve binding to enzymes like topoisomerases but reduce oral bioavailability due to high molecular weight (461.5 g/mol) .

Functional Analogues: Unlike Psora-4 (), which targets potassium channels, the main compound’s piperazine tail suggests neurological applications. Piperazine’s flexibility may allow better accommodation in receptor pockets compared to Psora-4’s rigid phenoxybutoxy chain .

Pharmacokinetic Considerations

  • Lipophilicity: The main compound’s LogD (estimated ~3.5) balances membrane permeability and solubility better than the more lipophilic dihydroisoquinoline derivative () .
  • Metabolic Stability : Fluorine in the main compound may resist oxidative metabolism compared to chlorinated analogs (), extending half-life .

Biological Activity

The compound 6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₀H₂₆FN₅O₃
  • Molecular Weight : 523.567 g/mol
  • CAS Number : 1393571-53-3

The biological activity of this compound is primarily attributed to its piperazine and furochromene moieties, which are known for their diverse pharmacological properties. The presence of the 4-fluorophenyl group enhances its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine derivatives exhibit significant antidepressant and anxiolytic effects. A study demonstrated that derivatives similar to the target compound showed promising results in reducing anxiety-like behaviors in animal models through modulation of serotonin receptors .

Anticancer Activity

The furochromene structure has been associated with anticancer properties. In vitro studies have shown that compounds with similar frameworks can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft . The compound demonstrated IC50 values indicating effective inhibition at micromolar concentrations, suggesting strong potential as a therapeutic agent against neurodegenerative diseases .

Comparative Biological Activity Table

Activity TypeTarget CompoundIC50 Value (μM)Reference
AChE Inhibition6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}40.43
Anticancer (MCF7)Similar furochromene derivativesNot specified
Anxiolytic EffectsPiperazine derivativesSignificant

Case Studies

  • Antidepressant Activity : A study involving piperazine derivatives showed a reduction in depressive symptoms in rodent models when treated with compounds structurally related to the target compound. The mechanism was linked to enhanced serotonergic transmission.
  • Anticancer Efficacy : In vitro assays on MCF7 cells indicated that analogs of the target compound could reduce cell viability significantly, suggesting a potential pathway for further development in cancer therapeutics.
  • Neuroprotective Effects : Research on enzyme inhibition revealed that this class of compounds could protect neuronal cells from degeneration by inhibiting AChE activity, thereby enhancing cognitive function in preclinical studies.

Q & A

Q. Key Intermediates :

  • 3,5-Dimethyl-7H-furo[3,2-g]chromen-7-one (core).
  • 4-(4-Fluorophenyl)piperazine hydrochloride.
  • 3-Oxopropyl bromide or acrylate derivatives.

Advanced: How can competing side reactions (e.g., over-alkylation or oxidation) during piperazine coupling be mitigated?

Answer:
Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during nucleophilic substitution reduces over-alkylation ().
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in coupling reactions ().
  • Protecting Groups : Temporary protection of the furochromenone’s hydroxyl or carbonyl groups prevents unwanted oxidation ().
  • Purification : High-performance liquid chromatography (HPLC) with Chromolith® columns resolves side products ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.